molecular formula C11H12O4S B8309825 2-Benzoyloxymethyl-3-oxo-1,3-oxathiolane

2-Benzoyloxymethyl-3-oxo-1,3-oxathiolane

Cat. No.: B8309825
M. Wt: 240.28 g/mol
InChI Key: LSOHGQXOSJAKNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzoyloxymethyl-3-oxo-1,3-oxathiolane is a useful research compound. Its molecular formula is C11H12O4S and its molecular weight is 240.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H12O4S

Molecular Weight

240.28 g/mol

IUPAC Name

(3-oxo-1,3-oxathiolan-2-yl)methyl benzoate

InChI

InChI=1S/C11H12O4S/c12-11(9-4-2-1-3-5-9)15-8-10-14-6-7-16(10)13/h1-5,10H,6-8H2

InChI Key

LSOHGQXOSJAKNH-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)C(O1)COC(=O)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Monoperoxyphthalic acid, magnesium salt (MMPP, 28 g) was added portionwise under vigorous stirring to a mixture of 2-benzoyloxymethyl-1,3-oxathiolane (example 2) (20 g), tetrabutyl ammonium bromide (0.4 g) in methylene chloride (200 ml), and water (200 ml). The mixture was stirred at room temperature for 30 minutes and the organic layer was collected. The aqueous phase was extracted with methylene chloride (3×75 ml) and the combined organic layer was washed first with water (2×100 ml), then with brine solution (100 ml), dried over MgSO4, and filtered. The filtrate was evaporated in vacuo and the residue was purified by chromatography on silica gel using ethyl acetate as eluant to give 18.5 g (86%) of pure product as a mixture of cis- and trans-isomers in a ratio of 1:2 respectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
magnesium salt
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
0.4 g
Type
catalyst
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
86%

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